molecular formula C24H33N7O3 B12497752 1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine

1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B12497752
M. Wt: 467.6 g/mol
InChI Key: DSUNBHMMPNBHEX-UHFFFAOYSA-N
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Description

1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a trimethoxyphenyl group, and a pyridinyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

    Materials Science:

    Industry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of a tetrazole ring, a trimethoxyphenyl group, and a pyridinyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H33N7O3

Molecular Weight

467.6 g/mol

IUPAC Name

1-[(1-tert-butyltetrazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C24H33N7O3/c1-24(2,3)31-23(26-27-28-31)21(17-15-18(32-4)22(34-6)19(16-17)33-5)30-13-11-29(12-14-30)20-9-7-8-10-25-20/h7-10,15-16,21H,11-14H2,1-6H3

InChI Key

DSUNBHMMPNBHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC(=C(C(=C2)OC)OC)OC)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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